molecular formula C12H10BrFN4O3 B5973793 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B5973793
M. Wt: 357.13 g/mol
InChI Key: OMVHGLDKNJRYQZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound characterized by its bromo, methyl, nitro, and fluorophenyl functional groups. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN4O3/c1-7-11(13)12(18(20)21)16-17(7)6-10(19)15-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVHGLDKNJRYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent halogenation and nitration reactions to introduce the bromo and nitro groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for halogen exchange reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Iodo derivatives, other halogenated compounds.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide

  • 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide

Uniqueness: This compound is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of both bromo and nitro groups, along with the fluorophenyl moiety, sets it apart from similar compounds.

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